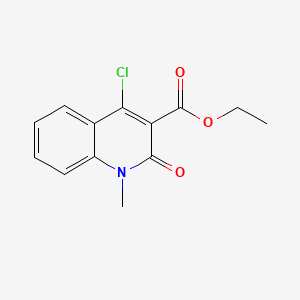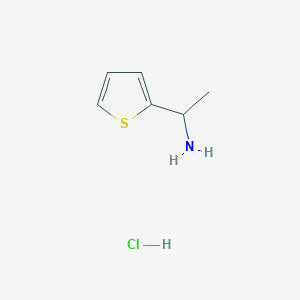
1-(Thiophen-2-yl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C6H9NS·HCl. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mécanisme D'action
Target of Action
It is known that similar compounds have been used in the synthesis of geldanamycin derivatives, which are known to inhibit hcv replication by targeting hsp90 .
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
If it indeed targets hsp90 like its related compounds, it could potentially affect a wide range of cellular processes, including protein folding, intracellular signaling, and cell cycle control .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability
Result of Action
If it acts similarly to other hsp90 inhibitors, it could potentially disrupt protein homeostasis and inhibit cell proliferation .
Action Environment
The action of 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as suggested by the recommendation to store it in a dark place at 4°C . Additionally, its efficacy could potentially be influenced by the pH and ionic strength of its environment, although further studies are needed to confirm this.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. The aldehyde is subsequently converted to 2-thiopheneacetaldehyde oxime using hydroxylamine hydrochloride, and finally reduced to yield 2-thiopheneethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiophene derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene derivatives with altered functional groups.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Comparaison Avec Des Composés Similaires
2-Thiopheneethylamine: Another thiophene derivative with similar chemical properties.
2-Phenyl-1-(thiophen-2-yl)ethan-1-amine hydrochloride: A compound with a phenyl group attached to the thiophene ring.
(1R)-1-(Thiophen-2-yl)ethan-1-amine: A stereoisomer of the compound .
Uniqueness: 1-(Thiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and industrial applications.
Propriétés
Numéro CAS |
171268-81-8 |
|---|---|
Formule moléculaire |
C6H10ClNS |
Poids moléculaire |
163.67 g/mol |
Nom IUPAC |
1-thiophen-2-ylethylazanium;chloride |
InChI |
InChI=1S/C6H9NS.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H |
Clé InChI |
CMCVTULVSCSWOB-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CS1)N.Cl |
SMILES canonique |
CC(C1=CC=CS1)[NH3+].[Cl-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


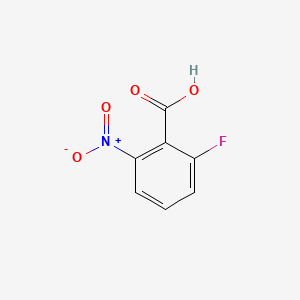
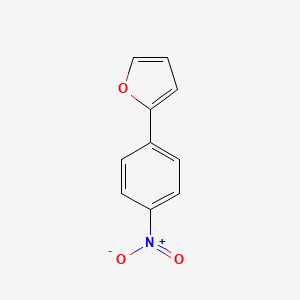
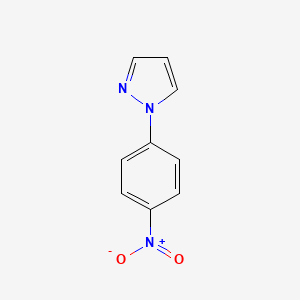

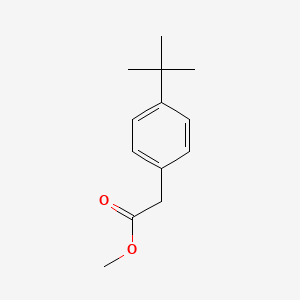
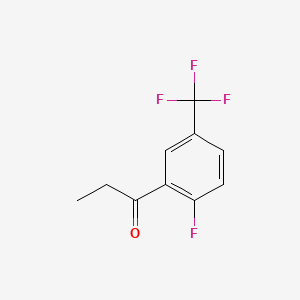
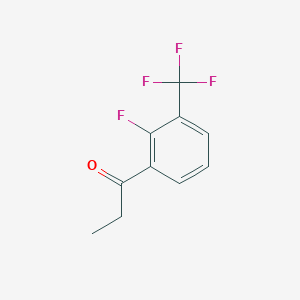
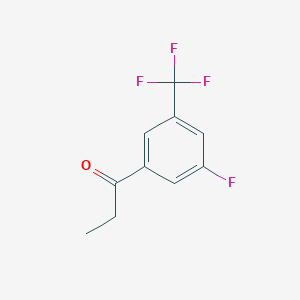
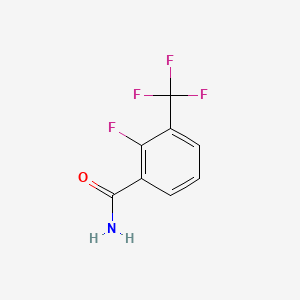
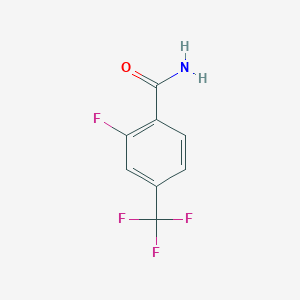
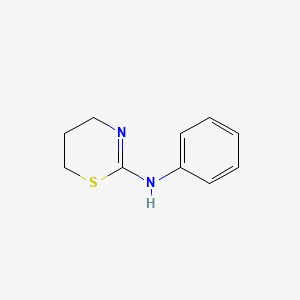
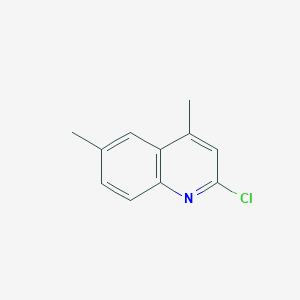
![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)
